酢酸ズレチノール

概要

説明

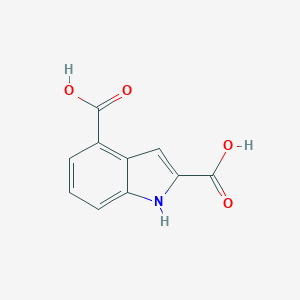

レチノール酢酸エステルは、主に視覚障害の治療に使用される合成レチノイド誘導体です。視覚サイクルの重要な成分である11-シス-レチナールの代替物として機能します。 この化合物は、11-シス-レチナールの利用を妨げる遺伝子変異によって引き起こされる網膜疾患の治療の可能性について現在調査されています .

2. 製法

合成経路と反応条件: レチノール酢酸エステルは、9-シス-レチノールと無水酢酸のエステル化によって合成されます。反応は通常、加水分解を防ぐために無水条件下で行われ、ピリジンなどの塩基によって触媒されます。反応は以下のとおりです:[ \text{9-シス-レチノール} + \text{無水酢酸} \rightarrow \text{レチノール酢酸エステル} + \text{酢酸} ]

工業生産方法: 工業環境では、レチノール酢酸エステルの合成には、大規模なエステル化プロセスが関与します。反応は、ステンレス鋼の反応器内で行われ、温度と圧力を正確に制御して、高収率と純度を確保します。 生成物はその後、蒸留と再結晶によって精製されます .

反応の種類:

酸化: レチノール酢酸エステルは、酸化されてレチノールとなり、さらに酸化されてレチノイン酸になります。

還元: レチノール酢酸エステルの還元は、9-シス-レチノールを生じます。

置換: レチノール酢酸エステルの酢酸基は、求核置換反応によって他の官能基に置換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: 水酸化物イオンまたはアミンなどの求核剤は、置換反応に使用できます。

主な生成物:

酸化: レチノールとレチノイン酸。

還元: 9-シス-レチノール。

4. 科学研究の応用

レチノール酢酸エステルは、科学研究においていくつかの用途があります。

化学: エステル化とレチノイド化学の研究のためのモデル化合物として使用されます。

生物学: 視覚サイクルにおける役割と網膜疾患における視覚機能を回復させる可能性について調査されています。

医学: 網膜色素変性、レーバー先天性黒内障、その他の網膜ジストロフィーの治療のために臨床試験中です。

科学的研究の応用

Zuretinol acetate has several applications in scientific research:

Chemistry: Used as a model compound to study esterification and retinoid chemistry.

Biology: Investigated for its role in the visual cycle and its potential to restore visual function in retinal diseases.

Medicine: Under clinical trials for the treatment of retinitis pigmentosa, Leber congenital amaurosis, and other retinal dystrophies.

Industry: Potential use in the development of new retinoid-based therapies and visual cycle modulators

作用機序

レチノール酢酸エステルは、視覚サイクルにおける11-シス-レチナールの代替物として機能します。投与されると、9-シス-レチノールに加水分解され、その後9-シス-レチナールに酸化されます。この化合物は、オプシンに結合してイソロドプシンを形成することができ、それにより視覚サイクルを回復させ、視覚機能を改善します。 分子標的は、LRATやRPE65などの視覚サイクルに関与する酵素です .

類似の化合物:

9-シス-レチニル酢酸エステル: 視覚サイクル研究で使用される別のレチノイド誘導体。

9-シス-β-カロテン: 9-シス-レチナールの前駆体で、同様の用途に使用されます。

全トランス-レチノール: 皮膚科学と視覚科学で広く研究されているレチノイド。

レチノール酢酸エステルの独自性: レチノール酢酸エステルは、11-シス-レチナールを置換する特定の役割と、遺伝性網膜疾患を治療する可能性のために独自です。 他のレチノイドとは異なり、視覚サイクルに直接関与するため、網膜ジストロフィー患者の視覚機能を回復させるための有望な候補です .

Safety and Hazards

Retinol Acetate is moderately toxic by ingestion. It has experimental teratogenic and reproductive effects. It is a questionable carcinogen with experimental neoplastic data . It may damage the unborn child and may cause long-lasting harmful effects to aquatic life . When heated to decomposition, it emits acrid smoke and irritating fumes .

将来の方向性

生化学分析

Biochemical Properties

Zuretinol acetate plays a significant role in biochemical reactions. It is a synthetic retinoid replacement for 11-cis-retinal, restoring a key biochemical component of the visual (retinoid) cycle . The active, 9-cis-retinol, can participate in the visual cycle, gets oxidized to 9-cis-retinal and replaces deficient 11-cis-retinal .

Cellular Effects

Zuretinol acetate has profound effects on various types of cells and cellular processes. It influences cell function by acting as a replacement for missing 11-cis-retinal and restoring a key biochemical component of the visual (retinoid) cycle . This compound has been used in trials studying the treatment of Impaired Dark Adaptation, RP, and LCA .

Molecular Mechanism

The molecular mechanism of Zuretinol acetate involves its role as an ester prodrug of 9-cis-retinol. The active, 9-cis-retinol, can participate in the visual cycle, gets oxidized to 9-cis-retinal and replaces deficient 11-cis-retinal . This process involves binding interactions with biomolecules, enzyme activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Zuretinol acetate change over time. The population pharmacokinetic model for 9-cis-retinol following oral administration of Zuretinol acetate includes a unique feature of concentration-dependent clearance that approaches zero at low concentrations of 9-cis-retinol . This suggests that there may be recycling of 9-cis-retinol to afford protection of the visual cycle as an adaptive protection for preservation of vision .

Metabolic Pathways

Zuretinol acetate is involved in the visual (retinoid) cycle

準備方法

Synthetic Routes and Reaction Conditions: Zuretinol acetate is synthesized through the esterification of 9-cis-retinol with acetic anhydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis and is catalyzed by a base such as pyridine. The reaction proceeds as follows: [ \text{9-cis-Retinol} + \text{Acetic Anhydride} \rightarrow \text{Zuretinol Acetate} + \text{Acetic Acid} ]

Industrial Production Methods: In industrial settings, the synthesis of zuretinol acetate involves large-scale esterification processes. The reaction is carried out in stainless steel reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation and recrystallization .

Types of Reactions:

Oxidation: Zuretinol acetate can undergo oxidation to form zuretinol, which can further oxidize to form zuretinic acid.

Reduction: Reduction of zuretinol acetate can yield 9-cis-retinol.

Substitution: The acetate group in zuretinol acetate can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products:

Oxidation: Zuretinol and zuretinic acid.

Reduction: 9-cis-retinol.

Substitution: Various substituted retinoids depending on the nucleophile used

特性

IUPAC Name |

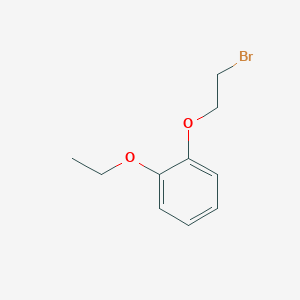

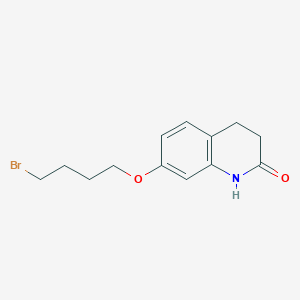

[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9-,18-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNJRVVDBSJHIZ-AQDFTDIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\COC(=O)C)\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Retinol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035185 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

29584-22-3, 127-47-9 | |

| Record name | Zuretinol acetate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029584223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zuretinol acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12112 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ZURETINOL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K3YP54BYU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Retinol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035185 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

57 - 58 °C | |

| Record name | Retinol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035185 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does retinol acetate affect vitamin A levels in the body?

A1: Retinol acetate is a precursor to vitamin A (retinol). [, ] Once ingested, it's converted to retinol in the body, increasing serum and liver retinol concentrations. [] The efficiency of this conversion varies with age and species. [] For instance, in goslings, 1 mg of retinol acetate corresponds to 63 IU retinol, while in young geese, the conversion is 1216 IU retinol per mg of retinol acetate. []

Q2: Does retinol acetate directly influence cholesterol levels?

A2: Research suggests that dietary retinol acetate doesn't significantly affect cholesterol concentrations in blood serum or the liver. []

Q3: Can retinol acetate impact the immune system?

A3: Retinol acetate plays a role in the non-specific cellular immune system, potentially due to its antioxidant properties. [] Studies in gilthead seabream showed that dietary retinol acetate enhanced the respiratory burst activity and myeloperoxidase content of head-kidney leucocytes, indicating an improvement in their ability to combat pathogens. []

Q4: Does retinol acetate affect the female reproductive tract?

A4: Studies indicate a link between retinol acetate deficiency and disruptions in vaginal microecology. [, ] Retinol acetate deficiency is associated with lactoflora deficiency, increased instances of bacterial vaginosis and candidiasis, and pro-inflammatory changes in mucosal immunity. [, ] Interestingly, intravaginal application of retinol acetate showed a normalizing effect on vaginal lactoflora and even promoted anti-inflammatory changes. [, ]

Q5: Can retinol acetate influence tumor cell activity?

A5: Research suggests that retinol acetate may have anti-tumor properties. In gilthead seabream, both in vitro and in vivo administration of retinol acetate increased the natural cytotoxic activity of head-kidney leucocytes against tumor cells. [] Additionally, in vitro studies showed that retinol acetate inhibited the invasion of human amnion basement membrane by human tumor cells, indicating its potential as an anti-invasive agent. []

Q6: What is the molecular formula and weight of retinol acetate?

A6: The molecular formula of retinol acetate is C22H32O2, and its molecular weight is 328.49 g/mol.

Q7: How stable is retinol acetate in premixes containing trace minerals?

A7: The stability of retinol acetate in premixes can be affected by the type of trace minerals used. [] Further research is needed to determine the specific effects of different mineral sources on its stability.

Q8: Does retinol acetate possess any catalytic properties?

A8: While retinol acetate itself may not be directly involved in catalysis, it can modulate enzymatic activity. Studies have shown that retinol acetate can inhibit horseradish peroxidase, potentially affecting the decomposition of hydrogen peroxide and influencing oxidative stress. []

A8: This specific aspect of retinol acetate research is not extensively covered in the provided papers. Further exploration is needed to uncover potential applications in computational chemistry and modeling.

A8: While some studies touch upon the comparative effects of retinol acetate, retinol, and retinoic acid, detailed investigations into the SAR of retinol acetate and its analogs are limited in the provided research.

Q9: Are there formulation strategies to improve the stability or bioavailability of retinol acetate?

A12: While the provided research mentions the potential for retinol acetate toxicity at high doses, [, , , ] it doesn't explicitly address specific SHE regulations or risk minimization strategies related to its use.

Q10: Does retinol acetate administration affect retinoic acid levels in the body?

A13: Research indicates that retinol acetate administration can indirectly influence retinoic acid levels. [] When applied dermally, retinol acetate is absorbed and converted to retinol, which then contributes to the body's retinoic acid pool through enzymatic conversion. []

Q11: How does retinol acetate impact benzo(a)pyrene metabolism?

A14: In vitro studies using human bronchial epithelial cells showed that retinol acetate generally enhanced the metabolism of the carcinogen benzo(a)pyrene. [] This suggests a potential protective effect by promoting the detoxification of procarcinogens. []

A11: The provided research does not delve into resistance mechanisms or cross-resistance related to retinol acetate.

Q12: What are the potential toxic effects of high-dose retinol acetate?

A15: High doses of retinol acetate can be toxic, potentially leading to hemorrhage, particularly in the epididymis. [] In rats, a 0.5% dietary intake of retinol acetate caused a significant decrease in blood coagulation factors, indicating a risk of hemorrhage. []

A12: The provided papers don't offer detailed insights into specific drug delivery or targeting strategies for retinol acetate.

A12: The research provided doesn't discuss specific biomarkers related to retinol acetate efficacy, treatment response, or adverse effects.

Q13: What analytical methods are used to quantify retinol acetate in biological samples?

A16: High-performance liquid chromatography (HPLC) is a commonly used technique for quantifying retinol acetate in biological samples. [, , , , ] It allows for the separation and accurate measurement of retinol acetate and its metabolites, like retinol, in complex mixtures like serum. [, ]

A13: The provided research focuses primarily on the biological effects of retinol acetate and doesn't delve into its environmental impact or degradation pathways.

A13: The research papers provided do not offer detailed information regarding the dissolution and solubility properties of retinol acetate in various media.

A20: While the research utilizes HPLC for retinol acetate quantification, [, , , , ] specific details regarding the validation of these analytical methods are not extensively discussed.

Q14: Are there specific quality control measures for retinol acetate reference standards?

A17: Yes, strict quality control measures are in place for retinol acetate reference standards used in analytical procedures. [, ] These standards undergo rigorous testing, including thin-layer chromatography and ultraviolet spectroscopy, to ensure their purity and conformity to established specifications. [, ]

Q15: Does retinol acetate influence the immune response to antigens?

A18: Studies suggest that retinol acetate can modulate the immune response. [, ] It enhances the immune response to T-dependent antigens, indicating a role in cellular immunity. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B18686.png)